1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene
CAS No.: 131819-22-2
Cat. No.: VC21276238
Molecular Formula: C17H23F3
Molecular Weight: 284.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131819-22-2 |
|---|---|
| Molecular Formula | C17H23F3 |
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | 1,2,3-trifluoro-5-(4-pentylcyclohexyl)benzene |
| Standard InChI | InChI=1S/C17H23F3/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15(18)17(20)16(19)11-14/h10-13H,2-9H2,1H3 |
| Standard InChI Key | SBXPWEXVHHTJOO-UHFFFAOYSA-N |
| SMILES | CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)F)F)F |
| Canonical SMILES | CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)F)F)F |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C17H23F3 |
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | 1,2,3-trifluoro-5-(4-pentylcyclohexyl)benzene |
| Standard InChI | InChI=1S/C17H23F3/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15(18)17(20)16(19)11-14/h10-13H,2-9H2,1H3 |
| Standard InChIKey | SBXPWEXVHHTJOO-UHFFFAOYSA-N |
| SMILES | CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)F)F)F |
| PubChem Compound ID | 15176841 |
These properties contribute to the compound's behavior in various chemical reactions and its potential applications in different fields.
Identification and Nomenclature
Registry Numbers and Identifiers
The identification of 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene in chemical databases and literature relies on several standardized identifiers. According to the search results, the compound has been assigned CAS No. 131819-22-2. This unique identifier allows for precise tracking and identification of the compound in chemical databases and regulatory contexts.
In addition to the CAS number, the compound can be identified through its standard InChI (International Chemical Identifier) and InChIKey, which provide standardized representations of the chemical structure that can be used for digital processing and database searches. The Standard InChI for this compound is given as "InChI=1S/C17H23F3/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15(18)17(20)16(19)11-14/h10-13H,2-9H2,1H3" and the corresponding InChIKey is "SBXPWEXVHHTJOO-UHFFFAOYSA-N".
The compound is also listed in the PubChem database with the Compound ID 15176841, which provides another standardized reference point for chemical information retrieval.
Nomenclature Systems
The naming of 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene follows systematic chemical nomenclature rules, where different components of the name describe specific structural features of the molecule. The prefix "1,2,3-trifluoro" indicates the presence and positions of three fluorine atoms on the benzene ring. The "5-(trans-4-pentylcyclohexyl)" portion describes the substitution at position 5 with a cyclohexyl group that has a pentyl chain in the trans configuration at its 4-position.
Alternative names for the compound include "3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)biphenyl," which describes the structure from a different perspective, considering it as a biphenyl system rather than a substituted benzene . This variation in nomenclature reflects the complexity of the molecule and the different ways its structure can be interpreted within chemical naming conventions.
Applications and Research Findings
Research Context
Research involving compounds similar to 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene often focuses on their potential in liquid crystal applications. The search results include information about liquid crystals with negative dielectric anisotropy, which suggests a possible research direction for this compound .
Although the specific compound is not directly mentioned in the research papers cited in the search results, related fluorinated derivatives are discussed in the context of studies on thermal properties, dielectric permittivity, elastic constants, and rotational viscosity of mesogens (liquid crystal-forming molecules) . This indicates that 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene may have similar applications or be part of structure-activity relationship studies in liquid crystal research.
The influence of structural features, such as the position and configuration of double bonds in similar compounds, on their mesogenic properties suggests that the specific arrangement of functional groups in 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene may have been designed to achieve particular performance characteristics in applications requiring specific molecular orientations or interactions.
Related Compounds and Comparative Analysis
Structural Analogues
Several compounds structurally related to 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene have been identified in the literature. These include:
These structural analogues provide insights into how variations in molecular architecture can influence the properties and potential applications of fluorinated compounds containing cyclohexyl and phenyl components.
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